molecular formula C26H26N2O6 B4008137 2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B4008137
M. Wt: 462.5 g/mol
InChI Key: CIQZJCMCVPFCDS-UHFFFAOYSA-N
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Description

2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound featuring multiple functional groups, including isoindole and ester moieties

Properties

IUPAC Name

2-methylpropyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-16(2)15-34-26(33)21(28-24(31)19-11-5-6-12-20(19)25(28)32)13-7-8-14-27-22(29)17-9-3-4-10-18(17)23(27)30/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZJCMCVPFCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(CCCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves the functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in specialized reactors, where parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often require specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the structural integrity of biological molecules. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives
  • Hexanoate esters
  • Substituted imidazoles

Uniqueness

2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Reactant of Route 2
Reactant of Route 2
2-methylpropyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

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